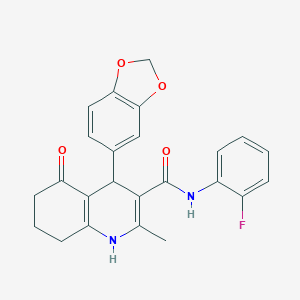

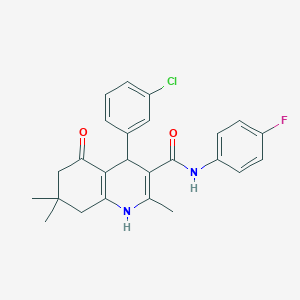

![molecular formula C28H31N3O2S B303932 1-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-3-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)-2,5-pyrrolidinedione](/img/structure/B303932.png)

1-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-3-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)-2,5-pyrrolidinedione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-3-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)-2,5-pyrrolidinedione, also known as MT-2, is a synthetic peptide that has gained significant attention in scientific research due to its potential applications in various fields. MT-2 is a derivative of alpha-melanocyte-stimulating hormone (α-MSH) and has been found to have a wide range of physiological effects. In

Mechanism of Action

1-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-3-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)-2,5-pyrrolidinedione acts by binding to melanocortin receptors (MC1R, MC3R, MC4R, and MC5R) in the body. The binding of 1-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-3-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)-2,5-pyrrolidinedione to these receptors leads to the activation of intracellular signaling pathways, which ultimately results in the production of melanin and other physiological effects.

Biochemical and Physiological Effects:

1-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-3-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)-2,5-pyrrolidinedione has been found to have a wide range of biochemical and physiological effects. It stimulates the production of melanin, which can help to even out skin tone and reduce the appearance of hyperpigmentation. 1-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-3-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)-2,5-pyrrolidinedione has also been found to reduce food intake and increase energy expenditure, leading to weight loss in animal studies. 1-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-3-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)-2,5-pyrrolidinedione has also been found to have anti-inflammatory and antioxidant properties, which could be beneficial in the treatment of various inflammatory and oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

1-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-3-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)-2,5-pyrrolidinedione has several advantages for lab experiments. It can be synthesized in large quantities using SPPS techniques and can be purified to high levels of purity using HPLC and MS analysis. 1-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-3-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)-2,5-pyrrolidinedione is also stable and can be stored for long periods of time without degradation.

However, there are also limitations to the use of 1-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-3-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)-2,5-pyrrolidinedione in lab experiments. The cost of synthesis and purification can be high, which may limit its use in certain experiments. Additionally, the effects of 1-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-3-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)-2,5-pyrrolidinedione can vary depending on the species and strain of animal used in experiments, which may complicate data interpretation.

Future Directions

There are several future directions for research on 1-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-3-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)-2,5-pyrrolidinedione. One area of research is in the development of more efficient and cost-effective synthesis methods. Another area of research is in the exploration of the potential therapeutic applications of 1-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-3-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)-2,5-pyrrolidinedione in various diseases, such as obesity, inflammation, and oxidative stress-related diseases. Additionally, more research is needed to fully understand the mechanism of action of 1-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-3-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)-2,5-pyrrolidinedione and its effects on different biological systems.

Synthesis Methods

1-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-3-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)-2,5-pyrrolidinedione can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the sequential addition of amino acids to a growing peptide chain, which is anchored to a solid support. The process is automated and can be performed in large quantities. The purity of the final product can be achieved through high-performance liquid chromatography (HPLC) and mass spectrometry (MS) analysis.

Scientific Research Applications

1-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-3-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)-2,5-pyrrolidinedione has been extensively studied for its potential applications in various fields. One of the major areas of research is in the treatment of skin pigmentation disorders, such as vitiligo and melasma. 1-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-3-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)-2,5-pyrrolidinedione has been found to stimulate the production of melanin, which can help to even out skin tone and reduce the appearance of hyperpigmentation.

1-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-3-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)-2,5-pyrrolidinedione has also been studied for its potential use in the treatment of obesity. It has been found to reduce food intake and increase energy expenditure, leading to weight loss in animal studies. 1-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-3-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)-2,5-pyrrolidinedione has also been found to have anti-inflammatory and antioxidant properties, which could be beneficial in the treatment of various inflammatory and oxidative stress-related diseases.

properties

Product Name |

1-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-3-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)-2,5-pyrrolidinedione |

|---|---|

Molecular Formula |

C28H31N3O2S |

Molecular Weight |

473.6 g/mol |

IUPAC Name |

1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(3,3,5-trimethyl-7-azabicyclo[3.2.1]octan-7-yl)pyrrolidine-2,5-dione |

InChI |

InChI=1S/C28H31N3O2S/c1-17-5-10-21-23(11-17)34-25(29-21)18-6-8-19(9-7-18)31-24(32)12-22(26(31)33)30-16-28(4)14-20(30)13-27(2,3)15-28/h5-11,20,22H,12-16H2,1-4H3 |

InChI Key |

XBLLGMLHFNXDKF-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N4C(=O)CC(C4=O)N5CC6(CC5CC(C6)(C)C)C |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N4C(=O)CC(C4=O)N5CC6(CC5CC(C6)(C)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

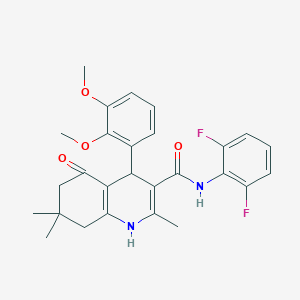

![4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303853.png)

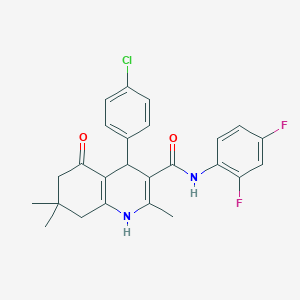

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303856.png)

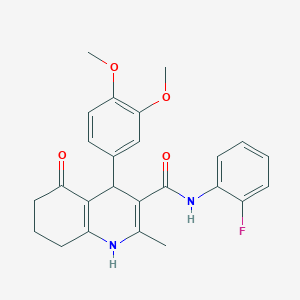

![4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303859.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303860.png)

![4-(4-chlorophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303863.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303872.png)